molecular formula C11H17N3 B14873060 (6-Cyclohexylpyrimidin-4-yl)methanamine

(6-Cyclohexylpyrimidin-4-yl)methanamine

Cat. No.: B14873060
M. Wt: 191.27 g/mol
InChI Key: PBKAAYSMCXVLPD-UHFFFAOYSA-N
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Description

(6-Cyclohexylpyrimidin-4-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a cyclohexyl group at the 6-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclohexylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions to introduce the cyclohexyl group at the desired position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(6-Cyclohexylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include aldehydes, ketones, and substituted pyrimidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(6-Cyclohexylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Cyclohexylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Cyclohexylpyrimidin-4-yl)methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such properties are desired, such as in the design of specific ligands or catalysts .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(6-cyclohexylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h6,8-9H,1-5,7,12H2

InChI Key

PBKAAYSMCXVLPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=NC(=C2)CN

Origin of Product

United States

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